Amberlite(r) ira-67

Vue d'ensemble

Description

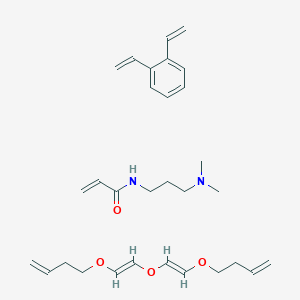

The compound “1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide” is a complex organic molecule with multiple functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Synthesis of 1,2-bis(ethenyl)benzene

Starting Material: Benzene

Reagents: Ethylene, Catalyst (e.g., Palladium)

Conditions: High temperature and pressure

Reaction: Benzene reacts with ethylene in the presence of a palladium catalyst to form 1,2-bis(ethenyl)benzene.

-

Synthesis of 4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene

Starting Material: But-3-en-1-ol

Reagents: Ethylene oxide, Catalyst (e.g., Potassium hydroxide)

Conditions: Mild temperature

Reaction: But-3-en-1-ol reacts with ethylene oxide in the presence of potassium hydroxide to form the desired ether compound.

-

Synthesis of N-[3-(dimethylamino)propyl]prop-2-enamide

Starting Material: Prop-2-enamide

Reagents: 3-(dimethylamino)propylamine, Catalyst (e.g., Acid catalyst)

Conditions: Room temperature

Reaction: Prop-2-enamide reacts with 3-(dimethylamino)propylamine in the presence of an acid catalyst to form the amide compound.

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. Catalysts are often recycled to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate, Chromium trioxide

Conditions: Acidic or basic medium

Products: Carboxylic acids, Aldehydes

-

Reduction

Reagents: Lithium aluminum hydride, Sodium borohydride

Conditions: Anhydrous conditions

Products: Alcohols, Amines

-

Substitution

Reagents: Halogens, Nucleophiles

Conditions: Varies (e.g., room temperature, reflux)

Products: Halogenated compounds, Substituted ethers

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, Chromium trioxide

Reducing Agents: Lithium aluminum hydride, Sodium borohydride

Nucleophiles: Halides, Hydroxides

Conditions: Acidic, Basic, Anhydrous

Major Products

Oxidation: Carboxylic acids, Aldehydes

Reduction: Alcohols, Amines

Substitution: Halogenated compounds, Substituted ethers

Applications De Recherche Scientifique

Water Treatment

Demineralization

Amberlite IRA-67 is primarily utilized for demineralization processes, particularly in systems with high organic fouling potential and mineral acidity. Its ability to remove mineral acids, carbon dioxide, and organic compounds allows it to protect strong base anion resins from organic fouling, thus enhancing the overall efficiency of water treatment systems .

Key Features:

- Temperature Range: 5 - 60°C (41 - 140°F)

- pH Stability: Effective from pH 0 to 14

- Total Exchange Capacity: ≥ 1.60 eq/L (free base form)

- Water Retention Capacity: 56.0 – 62.0%

Bioprocessing and In Situ Product Recovery (ISPR)

Hyaluronic Acid Production

Recent studies have demonstrated the efficacy of Amberlite IRA-67 in enhancing the production of hyaluronic acid (HA) through extractive fermentation processes. In a study involving Streptococcus zooepidemicus, the use of IRA-67 resin significantly improved HA production by 1.37-fold compared to control conditions without resin .

Case Study:

- Methodology: Dispersed and integrated internal column systems were employed to evaluate HA adsorption.

- Results: The internal column system yielded the highest reduction in viscosity, indicating effective ISPR, with HA production reaching 3.928 g/L .

Organic Acid Extraction

Lactic Acid Adsorption

Amberlite IRA-67 has shown promising results in the adsorption of lactic acid from aqueous solutions. A systematic study indicated that the adsorption kinetics followed a pseudo-second order model, suggesting that temperature and resin concentration significantly influence lactic acid recovery .

Experimental Findings:

- Temperature Range: Studies conducted at temperatures between 293 K and 323 K.

- Adsorption Efficiency: The mean free energy calculated was 12.18 kJ/mol, indicating a chemically heterogeneous adsorption process .

Metal Purification

Amberlite IRA-67 is also employed for metal ion separation and purification processes. Its capacity to selectively bind certain metal ions makes it valuable in both environmental and industrial applications where metal recovery or removal is necessary.

Summary Table of Applications

Mécanisme D'action

The compound exerts its effects through various mechanisms depending on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In drug delivery, it interacts with biological membranes to enhance the delivery of therapeutic agents. The molecular targets and pathways involved vary widely based on the specific application.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-bis(ethenyl)benzene

- 4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene

- N-[3-(dimethylamino)propyl]prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts a wide range of reactivity and applications. Compared to similar compounds, it offers enhanced versatility in synthetic chemistry, materials science, and biomedical applications.

Activité Biologique

Amberlite® IRA-67 is a weak base anion exchange resin primarily used in various industrial applications, including the recovery of organic acids and bioproducts. This article delves into the biological activity of Amberlite IRA-67, focusing on its adsorption capabilities, particularly for lactic acid and hyaluronic acid, as well as its role in bioprocessing systems.

Overview of Amberlite® IRA-67

Amberlite IRA-67 is characterized by its gel-type acrylic structure, which provides exceptional physical stability and resistance to organic fouling. It is widely used in ion-exchange processes due to its high capacity for adsorption and effective removal of organic acids from fermentation broths. The resin operates optimally within a pH range of 0–7 and can withstand temperatures up to 60°C .

Adsorption Capacity and Mechanisms

Lactic Acid Adsorption

Research has demonstrated that Amberlite IRA-67 exhibits significant potential for the adsorption of lactic acid from fermentation media. Key findings include:

- Kinetics : The adsorption kinetics of lactic acid onto Amberlite IRA-67 follows a pseudo-second order model, indicating that the rate of adsorption is dependent on the concentration of lactic acid and the availability of active sites on the resin .

- Thermodynamics : The mean free energy of adsorption was calculated to be 12.18 kJ/mol, suggesting a chemisorption process . Optimal conditions for lactic acid recovery were found to be at lower temperatures (293–323 K) with a resin dose variation from 0.5 to 1.75 g/10 ml .

Hyaluronic Acid Production

In another study focusing on hyaluronic acid (HA) production via Streptococcus zooepidemicus, Amberlite IRA-67 was utilized in an in situ product recovery (ISPR) system:

- Enhanced Production : The use of dispersed IRA-67 improved HA production by 1.37-fold compared to controls without resin. An internal column configuration further enhanced HA production by an additional 1.36-fold .

- Viscosity Reduction : The addition of IRA-67 significantly reduced the viscosity of fermentation media from 58.8 to 23.7 mPa·s, indicating efficient extraction and purification processes .

Case Study 1: Lactic Acid Recovery

A study conducted on lactic acid recovery from cassava bagasse fermentation demonstrated that Amberlite IRA-67 achieved over 95% lactic acid adsorption capacity at optimal conditions. The resin's performance was compared against other ion exchange resins, confirming its superior efficacy for lactic acid extraction .

Case Study 2: Hyaluronic Acid Bioproduction

In a bioprocessing context, researchers assessed the effectiveness of Amberlite IRA-67 in enhancing HA biosynthesis through ISPR techniques. The results indicated that integrating this resin into bioreactors not only boosted HA yields but also streamlined downstream processing by simplifying purification steps .

Table 1: Adsorption Characteristics of Amberlite IRA-67

| Parameter | Value |

|---|---|

| Resin Type | Weak Base Anion Exchange |

| Maximum Adsorption Capacity | ~126 mg/g wet resin |

| Optimal pH Range | 0–7 |

| Temperature Limitations | Up to 60°C |

| Mean Free Energy | 12.18 kJ/mol |

Table 2: Comparison of HA Production with Different Resins

| Resin Type | HA Production (g/L) | Viscosity (mPa·s) |

|---|---|---|

| Control | X | 58.8 |

| Dispersed IRA-67 | Y | Z |

| Internal Column | 3.928 | 23.7 |

Propriétés

IUPAC Name |

1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3.C10H10.C8H16N2O/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2;1-3-9-7-5-6-8-10(9)4-2;1-4-8(11)9-6-5-7-10(2)3/h3-4,9-12H,1-2,5-8H2;3-8H,1-2H2;4H,1,5-7H2,2-3H3,(H,9,11)/b11-9+,12-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXNLYRRYYOMNG-JDDKLYJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C=C.C=CCCOC=COC=COCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNC(=O)C=C)C.C=CCCO/C=C/O/C=C/OCCC=C.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65899-87-8 | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenamide, N-[3-(dimethylamino)propyl]-, polymer with diethenylbenzene and 1,1'-[oxybis(2,1-ethanediyloxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.